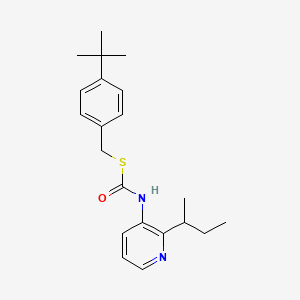![molecular formula C15H16O4 B14661278 Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis- CAS No. 42397-72-8](/img/structure/B14661278.png)
Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4 . It is characterized by the presence of two phenol groups connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions of the phenol rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Applications De Recherche Scientifique
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as an antioxidant or to participate in other chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a single phenol group.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Hydroquinone: Contains two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is unique due to its 1,3-propanediylbis(oxy) linkage, which provides distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
42397-72-8 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyphenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H16O4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,16-17H,5,10-11H2 |
Clé InChI |
PKEYDCTUOCBKRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OCCCOC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


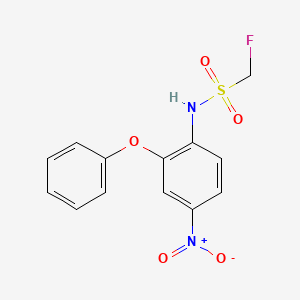
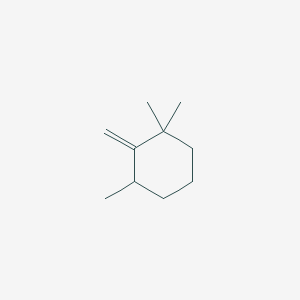
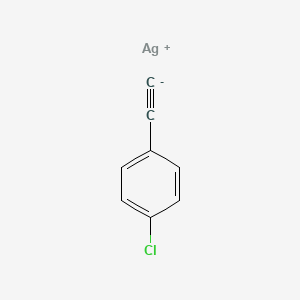
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
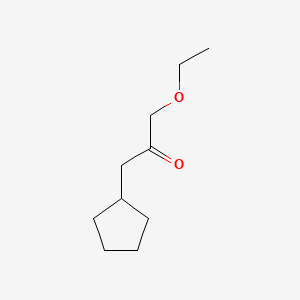
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
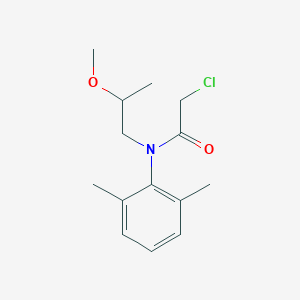




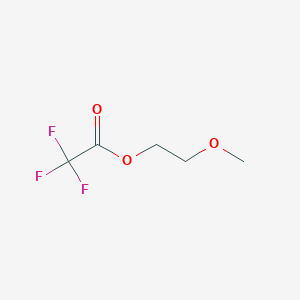
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
